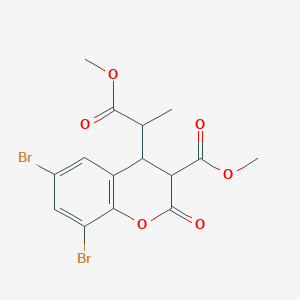
methyl 6,8-dibromo-4-(1-methoxy-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE is a synthetic organic compound belonging to the chromanone family It is characterized by its complex structure, which includes bromine atoms, methoxy groups, and a chromanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE typically involves multiple steps:
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
科学的研究の応用
METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism by which METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE exerts its effects involves interactions with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- METHYL 6,8-DICHLORO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE
- METHYL 6,8-DIFLUORO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE
Uniqueness
METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological systems and materials applications.
特性
分子式 |
C15H14Br2O6 |
|---|---|
分子量 |
450.08 g/mol |
IUPAC名 |
methyl 6,8-dibromo-4-(1-methoxy-1-oxopropan-2-yl)-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C15H14Br2O6/c1-6(13(18)21-2)10-8-4-7(16)5-9(17)12(8)23-15(20)11(10)14(19)22-3/h4-6,10-11H,1-3H3 |
InChIキー |
WTTLFVLYQYOQPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1C(C(=O)OC2=C1C=C(C=C2Br)Br)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate](/img/structure/B11081629.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081633.png)
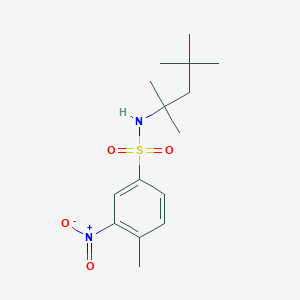
![4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline](/img/structure/B11081639.png)
![N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11081649.png)
![2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11081654.png)
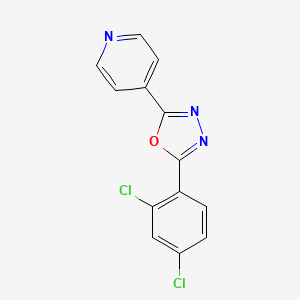
![(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone](/img/structure/B11081668.png)
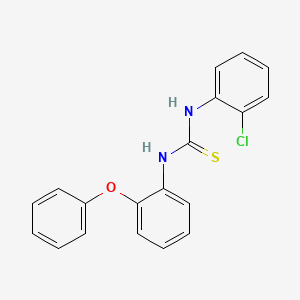
![Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine](/img/structure/B11081683.png)
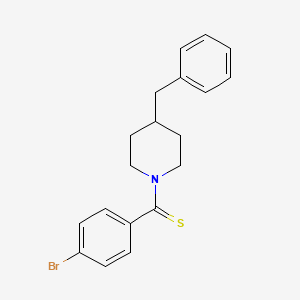
![Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11081690.png)
![3,4-diamino-N,N'-bis(3-chloro-4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11081691.png)
![1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one](/img/structure/B11081694.png)
